5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole
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Overview
Description
5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring substituted with isobutylthio, p-tolyl, and tosyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The tosyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted oxazole compounds. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole include:
- 5-(Isobutylthio)-2-(p-tolyl)-4-methyloxazole
- 5-(Isobutylthio)-2-(p-tolyl)-4-chloroxazole
- 5-(Isobutylthio)-2-(p-tolyl)-4-nitrooxazole
Uniqueness
What sets this compound apart from its similar compounds is the presence of the tosyloxy group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(2-methylpropylsulfanyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S2/c1-14(2)13-26-21-20(27(23,24)18-11-7-16(4)8-12-18)22-19(25-21)17-9-5-15(3)6-10-17/h5-12,14H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOMJBWKGNKIDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(C)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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